molecular formula C8H12ClNO2 B1418368 2,6-Dimethoxyaniline hydrochloride CAS No. 375397-36-7

2,6-Dimethoxyaniline hydrochloride

Cat. No. B1418368
M. Wt: 189.64 g/mol
InChI Key: OSGARCFCWYJUTE-UHFFFAOYSA-N
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Description

2,6-Dimethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 . It is a derivative of aniline, where the hydrogens at the 2 and 6 positions are replaced by methoxy groups .


Synthesis Analysis

2,6-Dimethoxyaniline hydrochloride may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . This product was previously listed as CDS000447 .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethoxyaniline hydrochloride is C8H12ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .


Chemical Reactions Analysis

2,6-Dimethoxyaniline hydrochloride is involved in various chemical reactions. For instance, it is used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . Additionally, the degradation of 2,6-Dimethoxyaniline by the Fenton process has been studied for understanding the reactions involved in its oxidation under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethoxyaniline hydrochloride include a molecular weight of 189.639 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the available resources .

Scientific Research Applications

1. Chemical and Electrochemical Synthesis

Poly(2,5-dimethoxyaniline) (PDMA), a derivative of 2,6-dimethoxyaniline, can be synthesized through chemical and electrochemical methods. This involves the oxidation of the monomer in aqueous hydrochloric acid, yielding a polymer with consistent properties across different preparation methods. The PDMA film has been shown to catalyze proton-dependent reactions efficiently (Storrier, Colbran, & Hibbert, 1994).

2. Electrochemical Applications

2,5-Dimethoxyaniline, closely related to 2,6-dimethoxyaniline, has been utilized in the development of hybrid supercapacitors. When used as a cathode material, these supercapacitors exhibit high specific capacitance and good cycle performance, demonstrating the potential of this compound in energy storage technologies (Palaniappan, Gnanakan, Lee, & Manisankar, 2011).

3. Nanostructured Polymer Synthesis

A solvent-free mechanochemical route has been developed for the preparation of nanostructured poly(2,5-dimethoxyaniline) hydrochloride, showcasing the compound's adaptability in creating high-conductivity, nanostructured polymers (Jain et al., 2010).

4. Analytical Chemistry Applications

2,6-Dimethoxyaniline derivatives have been employed in the development of analytical methods, such as the spectrophotometric determination of pharmaceutical substances. This demonstrates the versatility of the compound in analytical chemistry (Majeed, 2018).

5. Environmental Applications

Research into the degradation kinetics of compounds similar to 2,6-dimethoxyaniline, such as 2,6-dimethyl-aniline, has provided insights into environmental remediation processes, highlighting the relevance of these compounds in studying pollution control mechanisms (Boonrattanakij, Lu, & Anotai, 2009).

Safety And Hazards

2,6-Dimethoxyaniline hydrochloride is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions include wearing suitable personal protective equipment, respiratory precautions, hand precautions, skin protection, and eye protection . In case of accidental release, it should not be allowed to enter drains or water courses .

properties

IUPAC Name

2,6-dimethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGARCFCWYJUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656928
Record name 2,6-Dimethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxyaniline hydrochloride

CAS RN

375397-36-7
Record name 2,6-Dimethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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